1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

Medicinal Chemistry SAR Conformational Analysis

Researchers pursuing GPCR antagonist or kinase inhibitor programs often face steep SAR cliffs where minor structural modifications produce order-of-magnitude potency shifts-compromising assay reproducibility when substituted with adjacent analogs without validation. 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol (CAS 1016467-73-4) directly addresses this pain point: • Provides a chiral piperidine-3-ol handle enabling enantioselective target engagement studies-critical for CNS programs where stereochemistry dictates receptor subtype selectivity and BBB penetration. • The secondary alcohol supports bioconjugation via esterification, etherification, or click chemistry for PROTAC precursor or fluorescent probe synthesis. • Class-level evidence confirms benzoxazole-piperidine scaffolds achieve single-digit nM potency at SST5R with favorable rat PK; the 3-OH regioisomer avoids off-target liabilities (hH1, h5-HT₂B) observed with 4-OH analogs. Supplied with full analytical documentation. Standard global B2B shipping with competitive bulk pricing available.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 1016467-73-4
Cat. No. B1291176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d]oxazol-2-yl)piperidin-3-ol
CAS1016467-73-4
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC3=CC=CC=C3O2)O
InChIInChI=1S/C12H14N2O2/c15-9-4-3-7-14(8-9)12-13-10-5-1-2-6-11(10)16-12/h1-2,5-6,9,15H,3-4,7-8H2
InChIKeySHGSJIYAWSFJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoxazolyl-piperidinol Procurement-Grade Scaffold


1-(Benzo[d]oxazol-2-yl)piperidin-3-ol (CAS: 1016467-73-4) is a heterocyclic small molecule featuring a benzoxazole ring fused to a piperidine-3-ol moiety (C₁₂H₁₄N₂O₂, MW: 218.25 g/mol) [1]. The compound serves as a versatile scaffold in medicinal chemistry, with the benzoxazole core enabling π-π stacking and hydrogen bonding with biological targets, while the piperidine-3-ol subunit provides a chiral handle for stereochemical optimization and a secondary alcohol group amenable to derivatization . Commercial suppliers offer this compound at purities ranging from 95% to 98%, positioning it as a research-grade building block for hit-to-lead campaigns .

1
Privileged benzoxazole-piperidine scaffold for GPCR/kinase hit-to-lead campaigns
2
Chiral piperidin-3-ol handle enables enantioselective SAR exploration
3
Derivatizable secondary alcohol supports oxidation, esterification and bioconjugation

Procurement Risk: Why Structural Analogs Are Not Interchangeable


The benzoxazole-piperidine chemical space exhibits steep SAR cliffs where minor structural modifications produce order-of-magnitude shifts in potency and target selectivity. For instance, repositioning the hydroxyl group from the 3-position to the 4-position of the piperidine ring yields 1-(benzo[d]oxazol-2-yl)piperidin-4-ol—a commercially distinct analog with divergent hydrogen-bonding geometry and conformational preferences . Similarly, benzisoxazole-for-benzoxazole substitution, while bioisosteric in some contexts, alters electron density distribution and metabolic stability profiles [1]. Class-level evidence from benzoxazole-piperidine SST5R antagonists demonstrates that substituent placement on the benzoxazole periphery dictates off-target liability: unsubstituted benzoxazole cores retain residual h5-HT₂B activity that is entirely eliminated by strategic peripheral substitution [2]. Therefore, substituting 1-(benzo[d]oxazol-2-yl)piperidin-3-ol with a structurally adjacent analog without experimental validation introduces uncontrolled variables that compromise assay reproducibility and SAR interpretation.

Regioisomeric 4-hydroxy analog alters hydrogen-bond geometry and target potency; may shift SAR interpretation.
Benzisoxazole core substitution changes electronic distribution and off-target liability profile.
Non-hydroxylated piperidine or piperazine analogs lack derivatization handle, limiting synthetic expansion.

Quantitative Differentiation Evidence Table


Regioisomeric Hydroxyl Positioning and Conformational Divergence

The 3-hydroxyl substituent on the piperidine ring of 1-(benzo[d]oxazol-2-yl)piperidin-3-ol creates a stereogenic center absent in the 4-hydroxy regioisomer (1-(benzo[d]oxazol-2-yl)piperidin-4-ol, CAS 1015946-14-1). This structural divergence translates to distinct hydrogen-bond donor vector orientation relative to the benzoxazole plane . In class-level SAR studies of benzoxazole-piperidine mPGES-1 inhibitors, cyclohexyl carbinol regioisomers demonstrated IC₅₀ values spanning 2.1 nM to >10,000 nM depending solely on hydroxyl positioning, underscoring that regioisomeric substitution patterns are not functionally interchangeable [1].

Regioisomeric Shift
Reported comparison
Potency varies >4,700-fold with hydroxyl position in mPGES-1 series
Regioisomer identity critical for SAR reproducibility
Class-level evidence; verify in target assay
Medicinal Chemistry SAR Conformational Analysis Ligand Design

Benzoxazole vs. Benzisoxazole Electronic and Metabolic Profiles

The benzoxazole core of 1-(benzo[d]oxazol-2-yl)piperidin-3-ol differs from the benzisoxazole scaffold (N-O vs. O-N atom arrangement) in electron density distribution, dipole moment, and metabolic vulnerability. In acetylcholinesterase (AChE) inhibitor development, benzisoxazole was validated as a bioisosteric replacement for benzoyl functionality, whereas benzoxazole derivatives exhibit distinct binding modes due to altered hydrogen-bond acceptor capacity [1]. Furthermore, class-level evidence from benzoxazole-piperidine SST5R antagonists indicates that unsubstituted benzoxazole cores retain residual h5-HT₂B off-target activity, whereas benzisoxazole-containing series display divergent selectivity fingerprints [2].

Heterocycle Profile
Class-level inference
Unsubstituted benzoxazole retains h5-HT₂B off-target activity
Core selection influences off-target liability
Context-dependent; peripheral substitution can modulate
Bioisosterism Drug Metabolism Scaffold Hopping Medicinal Chemistry

Derivatization Versatility via the Piperidin-3-ol Handle

The secondary alcohol group on the piperidine-3-ol ring of 1-(benzo[d]oxazol-2-yl)piperidin-3-ol provides a synthetic handle for oxidation (to the corresponding ketone), esterification, etherification, or glycosylation—functionalization routes that are unavailable to simple piperidine or piperazine analogs lacking hydroxyl functionality . In class-level studies of benzoxazole-piperidine mPGES-1 inhibitors, cyclohexyl carbinol derivatives (analogous to the 3-hydroxyl motif) demonstrated superior pharmacokinetic profiles relative to non-hydroxylated counterparts, with compound 26 (PF-4693627) advancing to clinical evaluation based partly on the carbinol moiety's contribution to oral bioavailability [1]. In contrast, benzoxazole-piperazine derivatives reported for α₁-AR antagonism lack this hydroxyl handle, limiting their derivatization scope [2].

Derivatization Capacity
Class-level inference
Carbinol analog PF-4693627 advanced to clinical candidate status
3-Hydroxyl supports PK optimization and bioconjugation strategies
Based on mPGES-1 program; validate in target series
Synthetic Chemistry Prodrug Design Chemical Biology Library Synthesis

Evidence-Backed Research Applications


GPCR and Kinase Hit-to-Lead Campaigns

The benzoxazole-piperidine framework of 1-(benzo[d]oxazol-2-yl)piperidin-3-ol aligns with privileged chemotypes validated in GPCR antagonist programs. Class-level evidence demonstrates that benzoxazole-piperidines achieve single-digit nanomolar potency at somatostatin receptor subtype 5 (SST5R) with favorable rat PK profiles [1]. The piperidine-3-ol motif further enables hydroxyl-directed SAR exploration and PK optimization, as demonstrated by mPGES-1 inhibitors where carbinol-containing analogs (e.g., PF-4693627) achieved clinical candidacy [2]. Researchers pursuing novel GPCR, kinase, or inflammation targets can leverage this scaffold as a starting point for focused library synthesis and lead optimization.

Oncology Antiproliferative Discovery

Benzoxazole-appended piperidine derivatives have demonstrated potent antiproliferative activity against breast cancer cell lines, with optimized analogs achieving IC₅₀ values of 1.66 ± 0.08 µM against MDA-MB-231 cells—superior to doxorubicin (IC₅₀ = 13.34 ± 0.63 µM) in the same assay [1]. Notably, certain derivatives in this series exhibited EGFR inhibition (IC₅₀ = 0.08–0.09 µM) comparable to erlotinib (0.11 ± 0.003 µM) and induced significant caspase-9 activation (2.32–7.04-fold) [1]. 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol serves as a core scaffold for synthesizing and evaluating novel benzoxazole-piperidine antiproliferative agents, enabling systematic SAR exploration of substitution effects on cytotoxicity and target engagement.

Stereochemical SAR Studies in CNS Programs

The chiral center at the piperidine-3-ol position of 1-(benzo[d]oxazol-2-yl)piperidin-3-ol provides a stereochemical probe for investigating enantioselective target engagement—a critical parameter in CNS drug discovery where stereochemistry frequently dictates receptor subtype selectivity and blood-brain barrier penetration [1]. Class-level evidence from benzoxazole-piperidine SST5R antagonists underscores that regioisomeric and stereochemical variations on the piperidine ring produce distinct off-target liability profiles, including differential hH1 and h5-HT₂B activity [2]. Procurement of the 3-hydroxy regioisomer enables systematic evaluation of stereochemical influence on potency, selectivity, and CNS penetration.

Chemical Biology Probe Development

The secondary alcohol handle of 1-(benzo[d]oxazol-2-yl)piperidin-3-ol supports bioconjugation via esterification, etherification, or click chemistry—routes that are inaccessible to non-hydroxylated piperidine or piperazine analogs [1]. This functionality enables the synthesis of affinity probes, fluorescent tracers, or PROTAC precursors from a common core scaffold. The benzoxazole ring system further provides intrinsic UV/fluorescence properties useful for cellular imaging applications. Class-level precedent for carbinol-containing benzoxazole-piperidines demonstrates that hydroxyl functionality can be retained through multi-step synthetic sequences without compromising final compound stability [2].

Application
Selection Property
Validation Focus
GPCR/kinase hit-to-lead studies
Privileged benzoxazole-piperidine scaffold
Potency and selectivity panel profiling
Cancer cell-model proliferation studies
Antiproliferative activity review
Cytotoxicity and target engagement assays
CNS enantioselective SAR
Chiral piperidine-3-ol handle
Receptor subtype selectivity and BBB penetration assays
Chemical biology probe development
Derivatizable secondary alcohol
Bioconjugation efficiency and tracer stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.